Ethyl 2,3-difluoro-5-methoxyphenylacetate Ethyl 2,3-difluoro-5-methoxyphenylacetate
Brand Name: Vulcanchem
CAS No.: 1807191-26-9
VCID: VC2771666
InChI: InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(15-2)6-9(12)11(7)13/h4,6H,3,5H2,1-2H3
SMILES: CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F
Molecular Formula: C11H12F2O3
Molecular Weight: 230.21 g/mol

Ethyl 2,3-difluoro-5-methoxyphenylacetate

CAS No.: 1807191-26-9

Cat. No.: VC2771666

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-difluoro-5-methoxyphenylacetate - 1807191-26-9

Specification

CAS No. 1807191-26-9
Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
IUPAC Name ethyl 2-(2,3-difluoro-5-methoxyphenyl)acetate
Standard InChI InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(15-2)6-9(12)11(7)13/h4,6H,3,5H2,1-2H3
Standard InChI Key HFOUGBQRCWTJPP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F
Canonical SMILES CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F

Introduction

Key Features:

  • The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it potentially useful in pharmaceutical applications.

  • The methoxy group contributes to electron-donating effects, which may influence reactivity in organic synthesis.

Synthesis

Ethyl 2,3-difluoro-5-methoxyphenylacetate can be synthesized through esterification or alkylation reactions involving fluorinated phenols and ethyl acetate derivatives. Common synthetic routes include:

  • Fluorination of Phenolic Precursors:

    • Starting with methoxy-substituted phenols, selective fluorination at the 2nd and 3rd positions is achieved using electrophilic fluorinating agents.

  • Esterification:

    • The fluorinated phenol undergoes esterification with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the target compound.

Medicinal Chemistry

  • Fluorinated aromatic esters like Ethyl 2,3-difluoro-5-methoxyphenylacetate are often intermediates in the synthesis of bioactive compounds.

  • Fluorine substitution can improve drug-like properties such as binding affinity to biological targets, metabolic stability, and membrane permeability.

Organic Synthesis

  • The compound serves as a building block for more complex molecules, particularly in the design of agrochemicals or pharmaceuticals.

  • It may be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce additional functional groups.

Structural Analysis

The compound's structure has been analyzed using techniques such as:

  • NMR Spectroscopy: Provides detailed information on the electronic environment around hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines precise molecular geometry when crystallized.

Comparison with Related Compounds

CompoundMolecular FormulaKey DifferenceApplications
Ethyl 2,4-difluoro-3-methoxyphenylacetate C10H10F2O3Fluorine at positions 2 and 4Intermediate for pharmaceuticals
Ethyl 2,6-difluoro-4-methoxyphenylacetate C10H10F2O3Fluorine at positions 2 and 6Antimicrobial studies
Ethyl 2,4-difluoro-6-methoxyphenylacetate C10H10F2O3Fluorine at positions 2 and 4; methoxy at position 6Synthetic precursor

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